

D927: A Molecular Glue Approach to Modulating the PI3K/AKT Pathway

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Compound of Interest

Compound Name: D927

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An In-depth Technical Guide on Target Binding and Affinity Studies for Researchers, Scientists, and Drug Development Professionals

Introduction

D927 is a small molecule that has garnered significant interest as a modulator of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. It functions as a "molecular glue," a novel pharmacological modality that promotes and stabilizes protein-protein interactions. Specifically, **D927** enhances the binding affinity between the catalytic subunit of PI3K α (p110 α) and various RAS family proteins. This targeted action leads to the activation of the PI3K α -AKT pathway, a central signaling cascade involved in cellular growth, proliferation, survival, and metabolism. This technical guide provides a comprehensive overview of the target binding and affinity studies of **D927**, including quantitative data, detailed experimental protocols, and visualizations of the relevant pathways and workflows.

Target Binding and Affinity

D927's primary molecular target is the p110 α catalytic subunit of PI3K α . It binds to the RAS-binding domain (RBD) of p110 α , inducing a conformational change that stabilizes the interaction with RAS proteins. This "molecular glue" effect significantly increases the binding affinity between p110 α and several RAS isoforms.

Quantitative Binding Affinity Data

The interaction between p110 α and RAS proteins, both in the absence and presence of **D927**, has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding interaction.

Interacting Proteins	Condition	Dissociation Constant (Kd)	Fold Increase in Affinity
p110 α + KRAS	Without D927	~17 μ M	-
p110 α + KRAS	With D927	Low nM range	~500 to 1000-fold
p110 α + RRAS2	Without D927	High nM range	-
p110 α + MRAS	Without D927	High nM range	-

Note: The precise Kd values can vary depending on the specific experimental conditions.

The presence of **D927** dramatically increases the affinity of p110 α for KRAS by approximately three orders of magnitude[1]. This enhanced interaction is also observed with other RAS isoforms, including RRAS, RRAS2, and MRAS[2][3].

Signaling Pathway

D927 selectively activates the PI3K α -AKT signaling pathway without impacting the RAF-ERK1/2 pathway[2]. This specificity is crucial for its therapeutic potential. The activation of this pathway leads to downstream cellular effects, most notably the translocation of the glucose transporter 4 (GLUT4) to the plasma membrane, which enhances glucose uptake.



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D927-mediated PI3K/AKT signaling pathway.

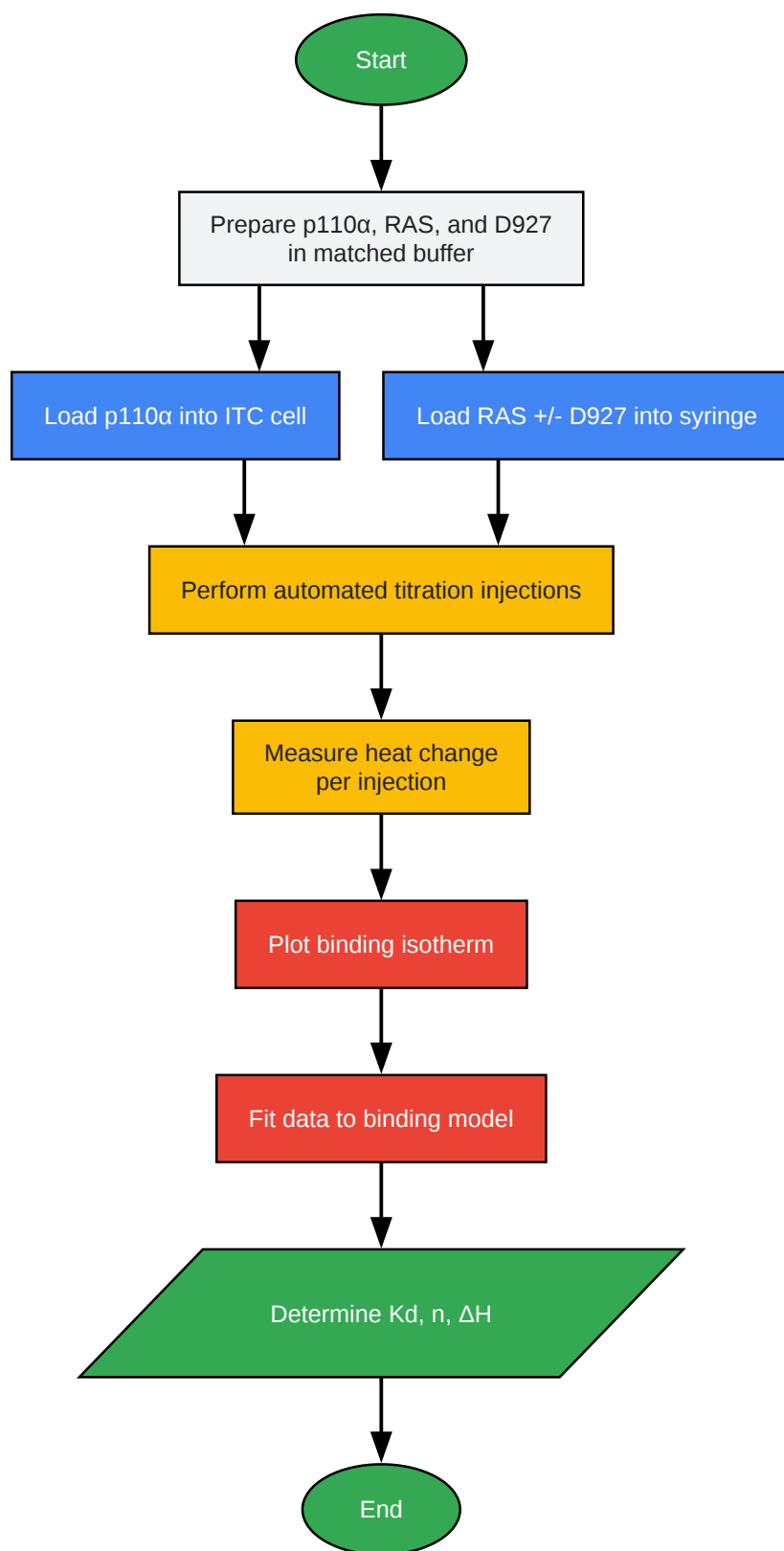
Experimental Protocols

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution.

Methodology:

- **Protein and Compound Preparation:** Recombinant p110 α and RAS proteins are purified and dialyzed against the same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 0.5 mM TCEP). **D927** is dissolved in a matching buffer containing a small percentage of DMSO.
- **ITC Instrument Setup:** The experiment is performed using an isothermal titration calorimeter. The sample cell is filled with the p110 α protein solution, and the injection syringe is loaded with the RAS protein solution, either with or without a saturating concentration of **D927**.
- **Titration:** A series of small injections of the RAS solution (with or without **D927**) are made into the p110 α solution. The heat change associated with each injection is measured.
- **Data Analysis:** The resulting data is plotted as heat change per injection versus the molar ratio of the reactants. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_d), stoichiometry (n), and enthalpy of binding (ΔH).



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Workflow for Isothermal Titration Calorimetry.

Western Blot for AKT Phosphorylation

This assay is used to assess the activation of the PI3K/AKT pathway by measuring the phosphorylation of AKT at key residues (e.g., Ser473 and Thr308).

Methodology:

- **Cell Culture and Treatment:** Cells (e.g., L6 myotubes or HEK293 cells) are cultured to an appropriate confluency. The cells are then treated with varying concentrations of **D927** for a specified time.
- **Cell Lysis:** After treatment, the cells are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Western Blotting:** Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection and Analysis:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the levels of p-AKT are normalized to total AKT.

GLUT4 Translocation Assay

This cell-based assay measures the movement of GLUT4 from intracellular vesicles to the plasma membrane, a key downstream effect of PI3K/AKT pathway activation. **D927** has been shown to be a potent activator of GLUT4 translocation with an EC₅₀ of 0.14 μ M^[2].

Methodology:

- **Cell Line:** A suitable cell line expressing a tagged version of GLUT4 (e.g., L6-GLUT4-myc myoblasts) is used.
- **Cell Plating and Differentiation:** The cells are plated in multi-well plates and allowed to differentiate into myotubes.
- **Compound Treatment:** The differentiated myotubes are serum-starved and then treated with **D927** at various concentrations.
- **Immunofluorescence Staining:** After treatment, the cells are fixed and permeabilized. The cells are then stained with an antibody against the GLUT4 tag (e.g., anti-myc antibody) and a fluorescently labeled secondary antibody.
- **Imaging and Quantification:** The cells are imaged using a high-content imaging system. The translocation of GLUT4 is quantified by measuring the fluorescence intensity at the plasma membrane relative to the total cellular fluorescence.

Conclusion

D927 represents a promising pharmacological tool and a potential therapeutic agent that operates through a novel "molecular glue" mechanism. By enhancing the binding affinity between p110 α and RAS proteins, it specifically activates the PI3K/AKT signaling pathway. The quantitative binding data and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of cell biology, pharmacology, and drug discovery who are interested in further investigating the properties and applications of **D927** and similar molecules. The ability to selectively modulate protein-protein interactions opens up new avenues for therapeutic intervention in a wide range of diseases.

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